molecular formula C13H10N2O2 B12790661 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 134894-49-8

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12790661
CAS No.: 134894-49-8
M. Wt: 226.23 g/mol
InChI Key: BBMMISOHGVCAMY-UHFFFAOYSA-N
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Description

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridine ring: Starting with a suitable precursor, such as a substituted aniline, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the oxazepine ring: This step may involve the reaction of the pyridine derivative with an appropriate reagent to form the oxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms.

    Reduction: Reduction reactions can occur, potentially affecting the ring structure or substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions may be possible, especially at the methyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of pathways: Influence on signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido-benzoxazepines: Other compounds in this class with different substituents.

    Benzodiazepines: Structurally related compounds with known pharmacological activities.

Uniqueness

6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may be unique in its specific substitution pattern and resulting biological activity, making it a valuable compound for further study.

Properties

CAS No.

134894-49-8

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H10N2O2/c1-15-10-6-2-3-7-11(10)17-12-9(13(15)16)5-4-8-14-12/h2-8H,1H3

InChI Key

BBMMISOHGVCAMY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3

Origin of Product

United States

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